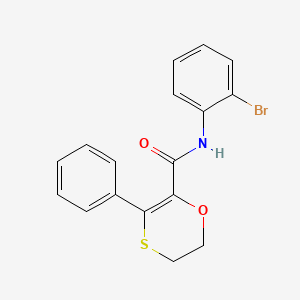
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a benzothiophene moiety, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This reaction promotes C–C bond cleavage and forms the desired amide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar chemical properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are synthesized under similar conditions.
Uniqueness
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group and the benzothiophene moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H11F3N2OS |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)11-4-5-13-10(7-11)8-14(23-13)15(22)21-9-12-3-1-2-6-20-12/h1-8H,9H2,(H,21,22) |
Clé InChI |
WOSDKAFCRDZBKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12175954.png)
![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12175961.png)
![N-(2-cyclohex-1-en-1-ylethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12175962.png)
![1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-3-carboxylic acid](/img/structure/B12175967.png)
![2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175980.png)

![N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B12175988.png)
![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12175994.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B12175996.png)
![N-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B12176000.png)




